2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol
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Overview
Description
2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is an organic compound that features a complex structure with a bromophenyl group, a furan ring, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-(4-bromophenyl)-2-furfural, which is then subjected to reductive amination with an appropriate amine to introduce the amino group. The final step involves the reduction of the resulting imine to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the furan ring into a more saturated structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or more saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-2-furfural: A precursor in the synthesis of the target compound.
4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl derivative with different biological activities.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A structurally related compound with potential antimicrobial properties.
Uniqueness
2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is unique due to its combination of a bromophenyl group, a furan ring, and an amino alcohol moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H18BrNO2 |
---|---|
Molecular Weight |
372.3g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)furan-2-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C19H18BrNO2/c20-16-8-6-15(7-9-16)19-11-10-17(23-19)12-21-13-18(22)14-4-2-1-3-5-14/h1-11,18,21-22H,12-13H2 |
InChI Key |
IPORDDGVXNJJCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=C(C=C3)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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